molecular formula C25H34N2O3 B2699310 2-(4-(tert-butyl)phenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide CAS No. 954246-82-3

2-(4-(tert-butyl)phenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide

Cat. No. B2699310
CAS RN: 954246-82-3
M. Wt: 410.558
InChI Key: STBKILRWAIQRBR-UHFFFAOYSA-N
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Description

The compound is an organic molecule with multiple functional groups, including a phenoxy group, a morpholino group, and an acetamide group. These functional groups could give the compound unique chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the morpholino group might be introduced via a nucleophilic substitution reaction, while the acetamide group might be introduced via an acylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the acetamide group might make the compound susceptible to hydrolysis, while the phenoxy group might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. These properties might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

  • Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase Process Optimization, Mechanism, and Kinetics

    :

    • This study investigated the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs. Various acyl donors, including vinyl acetate, were studied to optimize the reaction process, which is critical for the synthesis of compounds like 2-(4-(tert-butyl)phenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide (Magadum & Yadav, 2018).
  • Leuckart Synthesis and Pharmacological Assessment of Novel Acetamide Derivatives :

    • A study focused on synthesizing novel acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. The research revealed that certain compounds with bromo, tert-butyl, and nitro groups at the phenoxy nucleus displayed significant biological activities (Rani, Pal, Hegde, & Hashim, 2016).
  • Media Effects on Antioxidant Activities of Phenols and Catechols :

    • This paper explored the H-atom donating activities of various phenols, including 2,6-di-tert-butyl-4-methylphenol, which is structurally similar to the tert-butyl group in the compound . The study provided insights into the antioxidant properties of such phenols in different solvents (Barclay, Edwards, & Vinqvist, 1999).
  • Highly Enantioselective CALB-catalyzed Kinetic Resolution of Building Blocks for β-Blocker Atenolol :

    • The research synthesized enantiomers of a compound structurally related to 2-(4-(tert-butyl)phenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide, which is a building block for the cardioselective β-blocker Atenolol. The study highlights the significance of such compounds in pharmaceutical applications (Lund, Bøckmann, & Jacobsen, 2016).
  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives :

    • This study synthesized and tested various 2-(substituted phenoxy) acetamide derivatives for their anticancer, anti-inflammatory, and analgesic activities. The research found that compounds with halogens on the aromatic ring, similar to the tert-butyl group in the compound of interest, showed promising biological activities (Rani, Pal, Hegde, & Hashim, 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if the compound is a drug, its mechanism of action might involve binding to a specific protein in the body .

Safety and Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties. For example, if the compound is highly reactive or toxic, it could pose a risk to health and safety .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound has promising medicinal properties, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in clinical trials .

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O3/c1-25(2,3)21-10-12-22(13-11-21)30-19-24(28)26-14-7-15-27-16-17-29-23(18-27)20-8-5-4-6-9-20/h4-6,8-13,23H,7,14-19H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBKILRWAIQRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(tert-butyl)phenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide

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